![molecular formula C12H12ClNO B1366223 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole CAS No. 137090-44-9](/img/structure/B1366223.png)
4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole
Overview
Description
4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole, also known as CMMPO, is a chlorinated heterocyclic compound which has been studied for its potential applications in various scientific research areas. CMMPO has a unique structure that can be used in a variety of ways, from synthesis methods to biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole is not fully understood. However, it is believed to be related to its ability to form a stable adduct with the target molecule. This adduct can then act as a catalyst, leading to the formation of reactive intermediates which can then interact with other molecules in the target molecule. This interaction can lead to the formation of new products, which can then be used for various applications.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
The use of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole in lab experiments has several advantages. It is relatively inexpensive and easy to obtain, and it can be used in a variety of applications. Additionally, it can be used in a wide range of concentrations, making it suitable for a variety of experiments. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, making it difficult to use in some experiments. Additionally, it can be toxic in high concentrations, so it should be used with caution.
Future Directions
The potential applications of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole are still being explored. Future research could focus on its use as an antioxidant, antimicrobial, and anti-inflammatory agent. Additionally, it could be studied for its potential use in the synthesis of polymers and materials for various biomedical applications. Additionally, further research could focus on its potential use in the synthesis of drugs and natural products. Finally, further research could focus on its mechanism of action and its potential biochemical and physiological effects.
Scientific Research Applications
4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole has been widely studied for its potential applications in various scientific research areas. It has been used as a building block in the synthesis of various compounds, such as drugs and natural products. Additionally, it has been studied for its potential use as an antioxidant, antimicrobial, and anti-inflammatory agent. It has also been used in the synthesis of polymers and materials for various biomedical applications.
properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTOUJFUSUPWOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408091 | |
Record name | 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
137090-44-9 | |
Record name | 4-(Chloromethyl)-2-(4-methylphenyl)-5-methyloxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137090-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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